3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride
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Overview
Description
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a carbamoyl group and an ethenylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and ethenylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR) are employed.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The ethenylphenyl moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: Similar structure but with a nitro group instead of an ethenyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: Contains two nitro groups, leading to different reactivity and applications.
Uniqueness
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethenyl group plays a crucial role in the desired chemical or biological activity.
Properties
CAS No. |
21480-79-5 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18;/h2-9,11H,1,10H2,(H-,16,18);1H |
InChI Key |
MOHVLJUURSLYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
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